Bronze Red

説明

Bronze Red is a naturally occurring pigment that has been used for centuries in a variety of applications, from art to cosmetics. It is a safe and non-toxic pigment that has been used in many different scientific and medical research applications. In recent years, Bronze Red has been used as a fluorescent probe for in vivo and in vitro studies to measure and monitor biological processes.

科学的研究の応用

Art Conservation

Bronze alloys are extensively used in outdoor sculptures. Research into the corrosion behaviors of bronze red, particularly in urban-industrial environments, is crucial for art conservation. Studies have shown that corrosion products form a patina on the surface, which can be both protective and destructive . Understanding the formation and growth of patinas, such as brochantite and cuprite, helps in developing methods to preserve the integrity and appearance of bronze artworks.

Marine Corrosion Studies

In marine environments, bronze red alloys are susceptible to a type of corrosion known as “bronze disease,” characterized by the formation of copper trihydroxychlorides . Scientific research in this area focuses on understanding the corrosion behaviors of artificial chloride patina, which is vital for the conservation of bronze sculptures and artifacts exposed to marine atmospheres.

Material Science

The study of bronze red alloys contributes to material science, particularly in understanding the metallurgical properties and corrosion resistance . Research on quaternary bronze alloys (Cu–Zn–Sn–Pb) reveals insights into the effects of different environmental factors on the corrosion process and the resultant changes in the alloy’s composition .

Cultural Heritage Analysis

Scientific analysis of historical bronze artifacts, such as a gold- and silver-inlaid bronze Zun from the Han dynasty, employs techniques like X-ray fluorescence spectrometry (XRF) and scanning electron microscopy (SEM). These studies provide valuable information on the manufacturing techniques , provenance , and conservation status of cultural heritage objects .

Industrial Applications

Bronze red alloys find applications in various industries due to their mechanical properties and resistance to wear and corrosion . For instance, silicon bronze, a type of bronze red, is used in ship hulls, pumps, valves, and marine gear due to its lower zinc content and enhanced durability .

特性

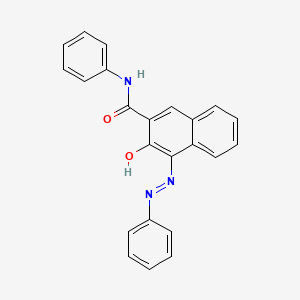

IUPAC Name |

3-hydroxy-N-phenyl-4-phenyldiazenylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O2/c27-22-20(23(28)24-17-10-3-1-4-11-17)15-16-9-7-8-14-19(16)21(22)26-25-18-12-5-2-6-13-18/h1-15,27H,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUHTVDGHDRPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652379 | |

| Record name | 3-Oxo-N-phenyl-4-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bronze Red | |

CAS RN |

3789-75-1 | |

| Record name | 3-Oxo-N-phenyl-4-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

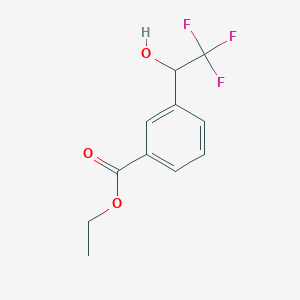

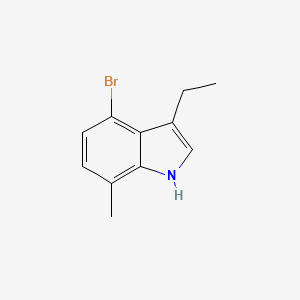

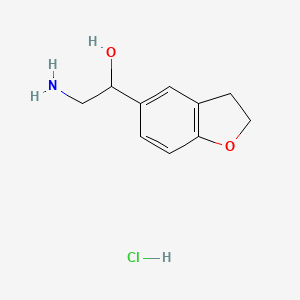

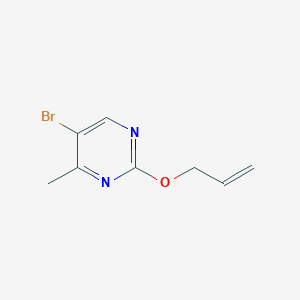

Feasible Synthetic Routes

Q & A

Q1: What is the chemical composition of Bronze Red pigment?

A1: While the exact chemical composition of Bronze Red is not explicitly provided in the papers, several clues suggest it likely involves metallic copper. One study mentions the use of a "bronze red agent" [], implying a pre-existing pigment. Another study analyzes ancient bronze compositions, noting variations in copper and tin content for different applications []. These findings suggest Bronze Red likely falls within the spectrum of copper-based pigments, potentially a copper oxide or a copper alloy.

Q2: Are there any spectroscopic data available for Bronze Red?

A2: Unfortunately, the provided research papers do not delve into detailed spectroscopic analysis of Bronze Red. To obtain such information, further research focusing on characterizing this specific pigment would be necessary.

Q3: How does the production method influence the properties of Bronze Red pigment?

A3: Research indicates that different production methods significantly impact the final pigment characteristics. One study highlights a "pollution-free low temperature" method for creating a Bronze Red pastel pigment []. This process utilizes quartz, feldspar, boric acid, alumina, lithium carbonate, calcium carbonate, magnesium oxide, and zirconium silicate, melted at specific temperatures and then mixed with a "bronze red agent." The resulting pigment exhibits a vibrant pink hue, high gloss, and excellent bonding properties with glaze []. Another study explores a supercritical antisolvent process for producing submicronic Bronze Red particles, emphasizing the influence of solvent choice (ethanol or acetone), temperature, pressure, and flow rate on particle size and morphology [].

Q4: What are the primary applications of Bronze Red pigment?

A4: The research papers primarily focus on Bronze Red as a pigment for artistic and decorative purposes. One study mentions its use in pastels, highlighting its ability to achieve a traditional decorative effect similar to the Bronze Red pastels of Jingdezhen []. Another study discusses its use in seal inks, demonstrating its prevalence in various Chinese provinces []. A patent describes incorporating Bronze Red into a halogen-free encapsulating material, suggesting potential applications in flame retardant materials [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1450658.png)

![Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1450662.png)

![Tert-Butyl 1-Ethyl-4-(Hydroxymethyl)-6,7-Dihydro-1H-[1,2,3]Triazolo[4,5-C]Pyridine-5(5H)-Carboxylate](/img/structure/B1450666.png)